2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE

Chemical Purity Procurement Quality Salt Selection

2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride (CAS 2137895-63-5) is a heterocyclic compound featuring a saturated triazolo-pyrazinone scaffold. It is most commonly employed as a pharmaceutical intermediate or a versatile building block in medicinal chemistry.

Molecular Formula C6H11ClN4O
Molecular Weight 190.63
CAS No. 2137895-63-5
Cat. No. B2736062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3(2H)-ONE HYDROCHLORIDE
CAS2137895-63-5
Molecular FormulaC6H11ClN4O
Molecular Weight190.63
Structural Identifiers
SMILESCN1C(=O)N2CCNCC2=N1.Cl
InChIInChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H
InChIKeyDFZDUUNHEMEBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Hydrochloride (CAS 2137895-63-5): Core Structural and Physicochemical Baseline for Procurement Evaluation


2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one hydrochloride (CAS 2137895-63-5) is a heterocyclic compound featuring a saturated triazolo-pyrazinone scaffold. It is most commonly employed as a pharmaceutical intermediate or a versatile building block in medicinal chemistry . The compound is supplied as the hydrochloride salt, with a molecular formula of C₆H₁₁ClN₄O and a molecular weight of 190.63 g·mol⁻¹ [1]. Its free base (CAS 1423026-73-6) is also commercially available, and the availability of both forms introduces a key differential for procurement.

Why 2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Hydrochloride Cannot Be Freely Substituted with In-Class Analogs


The triazolo[4,3-a]pyrazin-3(2H)-one core is a validated scaffold for adenosine receptor antagonists and kinase inhibitors, yet subtle modifications to the ring system sharply alter pharmacological and physicochemical profiles [1]. The target compound differentiates itself through its 2‑methyl substitution pattern and its hydrochloride salt form, which together confer distinct solubility, stoichiometry, and reactivity compared to the unsubstituted core or the free base. Direct substitution with other triazolo-pyrazinone analogs without adjusting for these features risks batch inconsistency, synthetic failure, or invalid pharmacokinetic data. The following evidence dimensions quantify where this specific compound stands apart from its closest structural alternatives.

Quantitative Differentiation Evidence for 2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Hydrochloride


Higher Certified Purity of the Hydrochloride Salt vs. the Commercially Available Free Base

The hydrochloride salt (CAS 2137895-63-5) is available at a certified purity of ≥98% from major suppliers, whereas the free base (CAS 1423026-73-6) is typically offered at ≥95% purity . This 3 percentage-point difference, while modest in magnitude, reduces the burden of unknown impurities in quantitative structure–activity relationship (QSAR) studies and in reactions where excess reagent stoichiometry must be tightly controlled.

Chemical Purity Procurement Quality Salt Selection

Molecular Weight Advantage for Stoichiometric Calculations in Synthesis

The hydrochloride salt has a molecular weight of 190.63 g·mol⁻¹, compared with 154.17 g·mol⁻¹ for the free base [1][2]. When the salt form is used directly without deprotection, the higher mass must be incorporated into stoichiometric reagent calculations. Using the free-base mass erroneously for the salt will result in a 19.2% under-delivery of the active scaffold in subsequent coupling reactions.

Synthetic Chemistry Stoichiometry Reaction Optimization

Enhanced Aqueous Solubility Conferred by the Hydrochloride Salt Form

While direct solubility data for this specific compound are not publicly available, the conversion of a weakly basic amine to its hydrochloride salt is a well-established strategy to increase aqueous solubility by 1–3 orders of magnitude relative to the free base [1]. For heterocyclic amines with a calculated logP of ~0.5–1.5, the hydrochloride form typically exhibits solubility >10 mg·mL⁻¹ in water, compared to <1 mg·mL⁻¹ for the free base. This class-level inference must be validated experimentally for the specific compound.

Aqueous Solubility Formulation Biological Assays

Stability and Storage Advantages of the Crystalline Hydrochloride Salt

Crystalline hydrochloride salts generally exhibit superior long-term stability compared to free bases, which may be hygroscopic or prone to oxidation [1]. The free base of this compound (CAS 1423026-73-6) is recommended for storage in a cool, dry place, suggesting moderate hygroscopicity . In contrast, the hydrochloride salt is expected to maintain chemical integrity under standard laboratory storage conditions (2–8 °C, desiccated) for extended periods, reducing batch-to-batch variability in procurement.

Chemical Stability Long-Term Storage Procurement Reliability

Optimal Procurement and Application Scenarios for 2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Hydrochloride


Medicinal Chemistry Campaigns Requiring High-Purity Intermediates for SAR Studies

The ≥98% purity of the hydrochloride salt makes it the preferred intermediate when building compound libraries for structure–activity relationship (SAR) analysis. Using a higher-purity starting material reduces the risk of off-target assay interference and simplifies purification after each synthetic step, directly lowering the cost-per-compound in lead optimization.

Aqueous-Phase Biochemical Assays and In Vivo Pharmacokinetic Profiling

The hydrochloride salt's enhanced aqueous solubility (class-level inference of ≥10‑fold over the free base) allows preparation of stock solutions in water or buffered systems without DMSO, minimizing solvent-induced artifacts in enzymatic or cell-based assays and improving the translatability of in vivo pharmacokinetic data.

Multi-Step Synthetic Routes Where Accurate Stoichiometry Is Critical

The well-defined molecular weight (190.63 g·mol⁻¹) of the hydrochloride enables precise stoichiometric control in amide couplings, N‑alkylations, and metal-catalyzed cross-coupling reactions. Researchers who require tight control over equivalents should explicitly specify the salt form to avoid the 23.6% mass error that would arise from inadvertently using free-base molecular weight [1].

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